![molecular formula C21H19N5O2S B2575508 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide CAS No. 2097910-55-7](/img/structure/B2575508.png)

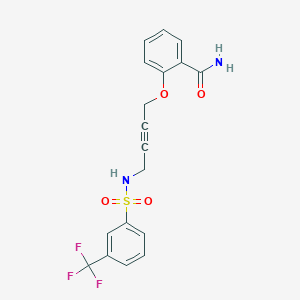

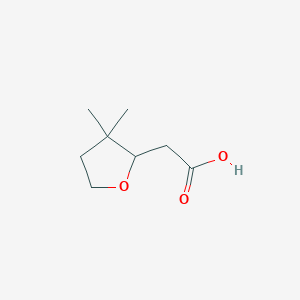

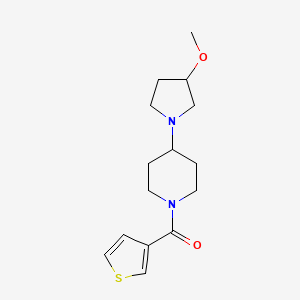

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

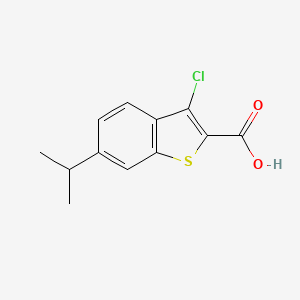

The synthesis of thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Chemical Reactions Analysis

Thiadiazole derivatives have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Physical And Chemical Properties Analysis

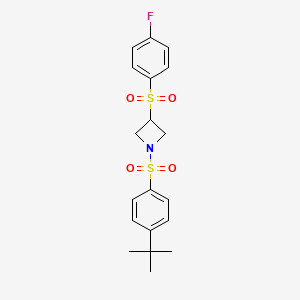

The physical and chemical properties of thiadiazole derivatives can vary widely. For example, one derivative, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a pure white, odorless, tasteless crystalline solid with a melting point of 217 °C (decomposition) .

Aplicaciones Científicas De Investigación

Thiazole-piperidine Hybrid Analogs as Mycobacterium tuberculosis GyrB Inhibitors

A study on thiazole-aminopiperidine hybrid analogs, closely related to the compound , highlighted their application as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds, synthesized from aryl thioamides, showed significant in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with one compound exhibiting notable antituberculosis activity without cytotoxic effects at certain concentrations (V. U. Jeankumar et al., 2013).

Antimicrobial and Antitubercular Activity of Piperidine-based Derivatives

Another study synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, investigating their anti-arrhythmic activities. These derivatives exhibited significant activity, showcasing the potential of such compounds in antimicrobial and antitubercular applications (H. Abdel‐Aziz et al., 2009).

Antimicrobial and Anticancer Potential

Further research into hybrid molecules containing penicillanic or cephalosporanic acid moieties with 1,3-thiazole nucleus revealed good to moderate antimicrobial activity against various microorganisms. Some compounds within this study also displayed anticancer activity, indicating a broad spectrum of potential therapeutic applications (Serap Başoğlu et al., 2013).

Novel Syntheses and Biological Activities

A novel series of heterocyclic compounds including N-(4-phenylthiazol-2-yl) derivatives were synthesized and characterized, demonstrating antibacterial activities against both gram-positive and gram-negative bacteria as well as antifungal activities against various fungi. This research underscores the versatility of such compounds in developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

The mode of action of 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide involves its interaction with its biological targets. The mesoionic character of the thiadiazole ring allows this compound to cross cellular membranes and interact strongly with these targets . This interaction leads to a broad spectrum of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

It is known that thiadiazole derivatives are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .

Safety and Hazards

While specific safety and hazard information for “3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide” is not available, it’s important to note that thiadiazole derivatives can have a wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, appropriate safety measures should be taken when handling these compounds.

Direcciones Futuras

Thiadiazole derivatives have shown promise in various in vitro and in vivo models, and several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

Análisis Bioquímico

Biochemical Properties

The 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide interacts with various enzymes, proteins, and other biomolecules . For instance, thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of its activity results in the degradation of several oncoproteins .

Cellular Effects

The compound exerts a broad spectrum of biological activities, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, thiadiazole derivatives have displayed anticancer activities in various in vitro and in vivo models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of Hsp90, leading to the degradation of several oncoproteins .

Transport and Distribution

It is known that thiadiazoles can cross cellular membranes due to their mesoionic nature , but specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are yet to be identified.

Propiedades

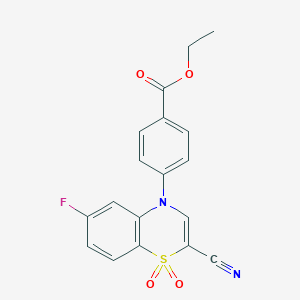

IUPAC Name |

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c27-21(23-16-8-10-26(11-9-16)19-13-22-29-25-19)15-6-7-18-17(12-15)20(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJALQGPIPSGNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NSN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)

![(1Z)-2-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B2575428.png)

![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575433.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol](/img/structure/B2575441.png)

![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)